molecular formula C8H9F2N B1353391 (R)-1-(3,4-Difluorophenyl)ethanamine CAS No. 321318-15-4

(R)-1-(3,4-Difluorophenyl)ethanamine

Cat. No. B1353391
M. Wt: 157.16 g/mol
InChI Key: AESHLRAPTJZOJL-RXMQYKEDSA-N
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Description

(R)-1-(3,4-Difluorophenyl)ethanamine, also known as (R)-3,4-difluoroamphetamine or R-DFA, is an amphetamine derivative with a difluoro group attached to the nitrogen atom of the amine group. This compound was first synthesized in the 1970s and has since been studied extensively for its potential therapeutic applications. It is a chiral compound, meaning it has two enantiomers, (R)-DFA and (S)-DFA, which have different effects on the body. R-DFA has been shown to have stimulant and antidepressant properties, as well as analgesic and anxiolytic effects.

Scientific Research Applications

Enzymatic Process Development

A notable application of related compounds to (R)-1-(3,4-Difluorophenyl)ethanamine is seen in the development of enzymatic processes for the synthesis of chiral intermediates. One such process involves the use of a ketoreductase to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is a vital intermediate for the synthesis of Ticagrelor, a treatment for acute coronary syndromes. This process stands out for its green and environmentally sound approach, showcasing the role of biocatalysis in simplifying operations and enhancing safety in industrial applications (Guo et al., 2017).

Bienzyme Cascade Systems

Another innovative application involves the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate for selective tetrodotoxin-sensitive blockers, through a bienzyme cascade system. This system combines R-ω-transaminase and alcohol dehydrogenase functions to achieve high efficiency in product performance. The study highlights the potential of bienzyme systems in the biosynthesis of chiral amines, offering insights into more efficient pharmaceutical manufacturing processes (Lu et al., 2022).

Computational Studies

Computational studies have also played a significant role in understanding the behavior of similar compounds. For example, the pyrolysis of ethylamine, which shares structural similarities with (R)-1-(3,4-Difluorophenyl)ethanamine, was extensively studied to uncover the mechanisms of its decomposition. Such studies are crucial for designing more stable compounds and understanding their potential environmental impacts (Almatarneh et al., 2016).

Antioxidant Activity

Research into the antioxidant activities of new compounds, including those derived from (R)-1-(3,4-Difluorophenyl)ethanamine, has led to the identification of novel chemicals with significant potential. These studies contribute to the development of new drugs and supplements aimed at combating oxidative stress in the body (Sancak et al., 2012).

Synthesis of Cinacalcet Intermediates

The synthesis of optically pure intermediates for drugs like Cinacalcet showcases another application area. Efficient synthesis and practical resolution methods have been developed for key intermediates, demonstrating the importance of (R)-1-(3,4-Difluorophenyl)ethanamine and its derivatives in the pharmaceutical industry (Mathad et al., 2011).

properties

IUPAC Name

(1R)-1-(3,4-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESHLRAPTJZOJL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427563
Record name (1R)-1-(3,4-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3,4-Difluorophenyl)ethanamine

CAS RN

321318-15-4
Record name (1R)-1-(3,4-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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